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Compound of Interest

Compound Name:

3-

(Dimethoxymethylsilyl)propylamin

e

Cat. No.: B1293533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile organosilane, 3-(Dimethoxymethylsilyl)propylamine (CAS No. 3663-44-3). This

compound, featuring both an amino group and hydrolyzable methoxysilyl functionality, is of

significant interest in materials science, surface modification, and as a linker in bioconjugation

and drug delivery systems. Understanding its spectral characteristics is crucial for its

identification, quality control, and for studying its interactions in various applications.

Molecular Structure
The structure of 3-(Dimethoxymethylsilyl)propylamine is foundational to interpreting its

spectroscopic data. The molecule consists of a propyl chain linking a primary amine to a silicon

atom, which is further bonded to a methyl group and two methoxy groups.

Caption: Molecular structure of 3-(Dimethoxymethylsilyl)propylamine.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-
(Dimethoxymethylsilyl)propylamine. Note: As experimental spectra for this specific
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compound are not publicly available in spectral databases, the presented data is based on

predictive models and analysis of closely related structures.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~0.1 Singlet 3H Si-CH₃

~0.5 Triplet 2H Si-CH₂-CH₂-CH₂-NH₂

~1.1 Singlet (broad) 2H -NH₂

~1.5 Sextet 2H Si-CH₂-CH₂-CH₂-NH₂

~2.7 Triplet 2H Si-CH₂-CH₂-CH₂-NH₂

~3.5 Singlet 6H Si-(OCH₃)₂

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~ -5.0 Si-CH₃

~ 10.0 Si-CH₂-CH₂-CH₂-NH₂

~ 27.0 Si-CH₂-CH₂-CH₂-NH₂

~ 45.0 Si-CH₂-CH₂-CH₂-NH₂

~ 50.0 Si-(OCH₃)₂

Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3400 Medium, Broad N-H stretch (primary amine)

2940, 2840 Strong C-H stretch (aliphatic)

1590 Medium N-H bend (scissoring)

1465 Medium C-H bend (methylene)

1090 Strong, Broad Si-O-C stretch

820 Strong Si-C stretch

Table 4: Predicted Mass Spectrometry Fragmentation
m/z Relative Intensity Assignment

163 Low [M]⁺ (Molecular Ion)

148 Medium [M - CH₃]⁺

132 Medium [M - OCH₃]⁺

102 High [M - CH₂CH₂NH₂]⁺

75 High [CH₃Si(OCH₃)₂]⁺

30 Very High [CH₂NH₂]⁺ (Base Peak)

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of 3-(Dimethoxymethylsilyl)propylamine is

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). A small amount of

tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:
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Instrument: A 400 MHz (or higher) NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

Spectral width: -2 to 12 ppm.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

Spectral width: -10 to 220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat liquid 3-(Dimethoxymethylsilyl)propylamine is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Scan range: 4000-400 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1293533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the clean KBr/NaCl plates is recorded and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via direct

injection or through a gas chromatograph (GC-MS) for separation from any impurities.

Instrumentation:

Instrument: A mass spectrometer with an electron ionization (EI) source.

Parameters:

Ionization energy: 70 eV.

Mass range: m/z 10-200.

Source temperature: 200-250 °C.

Experimental Workflow
The general workflow for the spectroscopic analysis of 3-(Dimethoxymethylsilyl)propylamine
is depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1293533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Spectroscopic Analysis Workflow

Sample of 3-(Dimethoxymethylsilyl)propylamine

Dissolve in CDCl3 with TMS Prepare thin film on KBr plates Inject into GC-MS or direct inlet

¹H and ¹³C NMR Analysis FTIR Analysis EI-MS Analysis

Obtain Chemical Shifts,
Multiplicities, Integrations Obtain Wavenumbers and Intensities Obtain Mass-to-Charge Ratios

and Relative Abundances

Data Interpretation and
Structure Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic Profile of 3-
(Dimethoxymethylsilyl)propylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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